Prucalopride - 179474-81-8

Prucalopride

Catalog Number: EVT-280940
CAS Number: 179474-81-8
Molecular Formula: C18H26ClN3O3
Molecular Weight: 367.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prucalopride is a dihydrobenzofurancarboxamide derivative classified as a highly selective, high-affinity 5-hydroxytryptamine receptor 4 (5-HT4) agonist. [, ] It acts as a gastrointestinal prokinetic agent, primarily targeting the colon. [, ] This selective targeting distinguishes prucalopride from older generation 5-HT4 agonists and minimizes potential side effects. [, ]

Future Directions
  • Understanding Dose-Response Relationship: Research is needed to further elucidate the optimal dose of prucalopride for different patient populations and conditions. []
  • Long-term Safety and Efficacy: More long-term studies are required to confirm prucalopride's safety and effectiveness over extended periods. []
  • Targeting Specific Constipation Subtypes: Further research focusing on prucalopride's efficacy in distinct subtypes of constipation (slow-transit, dyssynergic, normal-transit) could enable tailored treatment strategies. []
  • Exploration of Neuroprotective Potential: Additional research is needed to fully understand prucalopride's neuroprotective mechanisms and explore its potential therapeutic applications in conditions involving enteric neuronal damage. []
  • Combination Therapies: Investigating prucalopride's efficacy and safety in combination with other therapies, such as laxatives or colonic electrical stimulation, could further enhance treatment outcomes. [, ]
Classification and Source

Prucalopride belongs to the class of drugs known as serotonin receptor agonists. Its chemical structure is derived from benzofuran and piperidine moieties, which are common in many pharmacologically active compounds. The systematic name for prucalopride is 4-amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-2,3-dihydro-7-benzofurancarboxamide.

Synthesis Analysis

The synthesis of prucalopride involves several steps, primarily focusing on the formation of its key intermediates. One notable method includes the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of a coupling agent such as N,N-diethylethanamine and potassium iodide under controlled conditions (approximately 50°C) to yield prucalopride .

Key Synthetic Steps:

  1. Formation of Intermediates: The synthesis begins with the preparation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid through oxidation processes involving osmium tetroxide.
  2. Condensation Reaction: The key step involves the reaction between the prepared acid and piperidinamine, which is carried out under nitrogen atmosphere to prevent oxidation.
  3. Purification: Post-synthesis, prucalopride is purified using column chromatography over silica gel, followed by conversion into its hydrochloride salt through treatment with isopropanolic hydrochloric acid solution.
Molecular Structure Analysis

Prucalopride's molecular formula is C19H25ClN2O3, with a molecular weight of approximately 364.87 g/mol. The structure features a benzofuran ring system fused with a piperidine ring, which is crucial for its biological activity.

Structural Characteristics:

  • Functional Groups: The molecule contains an amine group (-NH2), a carboxamide group (-C(=O)NH-), and a chlorine substituent on the benzofuran ring.
  • Stereochemistry: Prucalopride exhibits chirality due to the presence of asymmetric carbon centers, influencing its pharmacological properties.
Chemical Reactions Analysis

Prucalopride can undergo various chemical transformations:

  1. Hydrochloride Formation: The conversion to prucalopride hydrochloride enhances solubility and stability.
  2. Radiolabeling for Imaging Studies: The synthesis of radiolabeled prucalopride ([11C]prucalopride) involves methylation reactions using [11C]methyl triflate, allowing for positron emission tomography studies .
  3. Metabolic Reactions: In vivo studies indicate rapid metabolism in rats, where prucalopride is extensively metabolized, resulting in various metabolites detectable in plasma.
Mechanism of Action

Prucalopride's primary mechanism involves selective agonism at the serotonin 5-HT4 receptors located in the gastrointestinal tract. This action enhances motility by increasing peristaltic contractions and accelerating transit time through the colon.

Mechanistic Insights:

  • Receptor Binding: Prucalopride binds to 5-HT4 receptors with high affinity, leading to downstream signaling that promotes smooth muscle contraction.
  • Clinical Efficacy: Clinical trials have demonstrated significant improvements in bowel movement frequency and consistency among patients treated with prucalopride compared to placebo groups.
Physical and Chemical Properties Analysis

Prucalopride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point of prucalopride monohydrate is approximately 90.7°C, while that of prucalopride succinate is about 197.2°C .
  • Stability: Prucalopride maintains stability under acidic conditions but may degrade under extreme pH or temperature conditions.
Applications

Prucalopride's primary application lies in treating chronic constipation, particularly in patients who do not respond to traditional laxatives. Beyond its gastrointestinal applications, ongoing research explores its potential effects on other conditions related to gastrointestinal motility disorders.

Research Directions:

  1. Investigational Studies: Ongoing studies are examining its efficacy in treating irritable bowel syndrome and other functional gastrointestinal disorders.
  2. Radiolabeled Imaging Studies: The use of [11C]prucalopride in imaging studies aids in understanding receptor distribution and dynamics within the central nervous system .
Pharmacological Profile of Prucalopride

Molecular Mechanism of Action as a Selective 5-Hydroxytryptamine 4 Receptor Agonist

Prucalopride functions as a potent and highly selective agonist of the 5-hydroxytryptamine 4 (5-hydroxytryptamine 4) receptor subtype, which is extensively expressed throughout the gastrointestinal tract, particularly in smooth muscle cells, enterochromaffin cells, and the myenteric plexus [1] [2]. This selective agonism represents the cornerstone of its pharmacological activity. Upon binding to 5-hydroxytryptamine 4 receptors located on intrinsic primary afferent neurons, prucalopride triggers the release of calcitonin gene-related peptide and substance P. These neurotransmitters subsequently stimulate excitatory motor neurons to release acetylcholine—the primary excitatory neurotransmitter in the gastrointestinal tract [1] [4]. The acetylcholine release initiates a coordinated sequence of physiological responses: contraction of the longitudinal muscle layer of the colon coupled with relaxation of the circular muscle layer. This orchestrated activity enhances propulsive motor patterns, specifically facilitating the occurrence of high-amplitude propagated contractions (giant migrating contractions) that serve as the primary propulsive force for defecation [1] [2] [4].

Crucially, this targeted mechanism accelerates colonic transit while simultaneously promoting gastric emptying and small intestinal transit [1] [3]. The molecular cascade activated by 5-hydroxytryptamine 4 receptor agonism involves stimulation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which subsequently phosphorylates key proteins involved in smooth muscle contraction and neuronal excitability [4]. Unlike non-selective serotonergic agents, prucalopride demonstrates negligible interaction with other 5-hydroxytryptamine receptor subtypes (including 5-hydroxytryptamine 1, 5-hydroxytryptamine 2, and 5-hydroxytryptamine 3 receptors), dopamine receptors (except minimal affinity for human dopamine 4 receptors at concentrations substantially exceeding therapeutic levels), or sigma receptors, thereby minimizing off-target effects [2] [4].

Table 1: Receptor Binding Affinity Profile of Prucalopride [2] [4]

Receptor TypeSpeciesTissue/Cell LineKi Value (μM)Selectivity Ratio vs. 5-hydroxytryptamine 4
5-hydroxytryptamine 4aHumanCloned receptor0.0251 (Reference)
5-hydroxytryptamine 4bHumanCloned receptor0.0793.16
Dopamine 4HumanCloned receptor2.392
5-hydroxytryptamine 3MouseNeuroblastoma>10>400
Sigma 1HumanCloned receptor3.7148

Structural Specificity and Receptor Binding Dynamics

Prucalopride, chemically designated as 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide, belongs to the dihydrobenzofurancarboxamide structural class [1] [4]. Its molecular formula is C₁₈H₂₆ClN₃O₃, with a molecular weight of 367.87 g/mol [1]. The structural architecture of prucalopride features a benzofuran core substituted with an amino group at position 4 and chlorine at position 5, coupled with a carboxamide linkage to a substituted piperidine moiety containing a 3-methoxypropyl chain [4]. This specific configuration confers high-affinity binding and functional selectivity for 5-hydroxytryptamine 4 receptors.

The binding dynamics involve specific interactions between prucalopride and critical residues within the orthosteric binding pocket of the 5-hydroxytryptamine 4 receptor. Molecular modeling studies indicate that the carboxamide group forms hydrogen bonds with serine residues (Ser¹⁶⁴, Ser¹⁶⁵) in transmembrane domain 3, while the protonated piperidine nitrogen interacts electrostatically with aspartate (Asp⁹⁸) in transmembrane domain 2 [4]. The chlorine atom and methoxypropyl side chain contribute to hydrophobic interactions within the binding pocket, enhancing binding affinity and duration of action. The benzofuran ring system provides rigidity that optimizes spatial orientation for receptor complementarity [2] [4].

The binding kinetics demonstrate high affinity for both human 5-hydroxytryptamine 4 receptor splice variants, with pKi estimates of 8.60 (5-hydroxytryptamine 4a) and 8.10 (5-hydroxytryptamine 4b), indicating picomolar to nanomolar affinity [2] [4]. Functional assays confirm prucalopride acts as a full agonist at these receptors, with pEC₅₀ values of 7.48 ± 0.06 in guinea pig colon longitudinal muscle myenteric plexus preparations and 7.81 ± 0.17 in rat esophageal tunica muscularis mucosa relaxation assays [2] [4]. Its binding exhibits slow dissociation kinetics, contributing to prolonged receptor activation and sustained pharmacological effects. The structural specificity translates to remarkable selectivity, with at least 290-fold higher affinity for 5-hydroxytryptamine 4 receptors compared to the next most potently bound receptors (dopamine 4 and sigma 1 receptors) among 50 receptors evaluated [2] [4].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Prucalopride exhibits favorable pharmacokinetic properties supporting once-daily administration. Following oral administration, prucalopride is rapidly absorbed, reaching maximum plasma concentrations (Cₘₐₓ) within 2–3 hours post-dose [1] [5]. The absolute oral bioavailability exceeds 90%, and concomitant food intake does not significantly influence absorption kinetics, permitting administration without regard to meals [1] [6]. The mean volume of distribution is substantial (623 liters), indicating extensive tissue distribution beyond the plasma compartment [1]. Plasma protein binding is moderate (approximately 30%), primarily to albumin, suggesting minimal risk of displacement interactions with highly protein-bound drugs [1].

Metabolism plays a minor role in prucalopride elimination. In vitro studies using human liver microsomes and hepatocytes demonstrate very slow metabolic turnover [1] [6]. Only approximately 6% of the administered dose undergoes biotransformation, primarily via cytochrome P450-independent pathways [1]. The major metabolic pathway involves O-demethylation of the 3-methoxypropyl side chain, followed by oxidation of the resulting alcohol to form the carboxylic acid derivative R107504, which is pharmacologically inactive [1]. Minor pathways include N-dealkylation and piperidine ring oxidation. Crucially, prucalopride does not inhibit or induce major cytochrome P450 enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at therapeutic concentrations, predicting a low potential for metabolic drug-drug interactions [1] [6].

Excretion occurs predominantly via renal elimination of unchanged drug. After reaching peak plasma concentration, prucalopride concentrations decline in a biphasic manner with a terminal elimination half-life of 24–30 hours, supporting once-daily dosing [1] [5]. Renal clearance (17 liters/hour) exceeds the glomerular filtration rate, indicating active tubular secretion in addition to passive filtration [1]. Approximately 60–84% of the administered dose is excreted unchanged in urine, while at least 6% appears unchanged in feces, collectively accounting for 66–90% of the administered dose as intact drug [1] [5]. Total plasma clearance averages 317 milliliters/minute [1]. Steady-state plasma concentrations are achieved within 3–4 days of once-daily dosing, with trough and peak concentrations of approximately 2.5 nanograms/milliliter and 7 nanograms/milliliter, respectively, at the 2 milligram therapeutic dose [5].

Table 2: Key Pharmacokinetic Parameters of Prucalopride in Humans [1] [5] [6]

ParameterValueComments
Oral Bioavailability>90%Not affected by food
Time to Cₘₐₓ (tₘₐₓ)2–3 hoursConsistent across doses
Volume of Distribution623 LExtensive tissue distribution
Plasma Protein Binding~30%Primarily albumin
Metabolized Fraction≤6%Major metabolite R107504 (inactive)
Primary Metabolic PathwaysO-demethylation, oxidationCYP-independent
Elimination Half-life (t₁/₂)24–30 hoursSupports once-daily dosing
Renal Excretion of Unchanged Drug60–84%Involves filtration and active secretion
Fecal Excretion of Unchanged Drug≥6%Minimal
Total Clearance317 mL/minRenal clearance = 283 mL/min

Comparative Pharmacology with Other Serotonergic Prokinetic Agents

Prucalopride represents a pharmacologically distinct entity among serotonergic prokinetic agents, particularly when compared to earlier compounds such as cisapride and tegaserod. While all three agents share 5-hydroxytryptamine 4 receptor agonism as a common mechanism, their receptor selectivity profiles differ substantially, with significant clinical implications [1] [4] [5].

Cisapride, a benzamide derivative, functioned as a mixed 5-hydroxytryptamine 4 receptor agonist and 5-hydroxytryptamine 3 receptor antagonist. However, it also demonstrated potent blockade of the human ether-à-go-go-related gene potassium channel (hERG K⁺ channel) at therapeutic concentrations, leading to delayed cardiac repolarization (QT interval prolongation) and risk of torsades de pointes arrhythmias [4] [5] [8]. Similarly, tegaserod, an aminoguanidine indole derivative, exhibited agonist activity at 5-hydroxytryptamine 4 and 5-hydroxytryptamine 1 receptors but also had affinity for 5-hydroxytryptamine 2B receptors, associated with potential cardiovascular concerns and possible fibroblast mitogenesis [5] [8]. Both drugs were consequently withdrawn from major markets due to safety concerns.

In stark contrast, prucalopride demonstrates exceptional selectivity for 5-hydroxytryptamine 4 receptors. Comprehensive receptor profiling reveals greater than 150-fold selectivity for 5-hydroxytryptamine 4 receptors over other receptors, including more than 1000-fold selectivity versus hERG channels [4] [5] [8]. At supratherapeutic concentrations (10 times the recommended dose), prucalopride may interact with hERG potassium channels and L-type calcium channels, but these interactions lack clinical significance at therapeutic exposures [1] [4]. This superior selectivity profile translates into a reduced risk of cardiovascular adverse effects, a critical pharmacological advantage over earlier generation agents [5] [8].

Functionally, prucalopride exhibits higher intrinsic efficacy at 5-hydroxytryptamine 4 receptors compared to cisapride and tegaserod. In vitro studies demonstrate that prucalopride achieves equivalent maximal effects to serotonin in stimulating peristalsis, whereas cisapride acts as a partial agonist [4] [7]. Furthermore, prucalopride specifically enhances the frequency of high-amplitude propagated contractions in the proximal colon while inhibiting contractile activity in the distal colon, a pattern distinct from the more generalized prokinetic effects of earlier agents [1] [4]. This region-specific action may contribute to its efficacy in promoting coordinated propulsive activity without inducing spasmodic contractions.

Table 3: Pharmacological Comparison of Prucalopride with Earlier Serotonergic Prokinetics [1] [4] [5]

Pharmacological CharacteristicPrucaloprideCisaprideTegaserod
Primary Molecular Target5-hydroxytryptamine 4 receptor5-hydroxytryptamine 4 receptor5-hydroxytryptamine 4 receptor
Secondary Pharmacological ActivitiesNegligible affinity for other receptors at therapeutic concentrations5-hydroxytryptamine 3 antagonism; potent hERG channel blockade5-hydroxytryptamine 1 agonism; 5-hydroxytryptamine 2B agonism
hERG Channel Blockade (Affinity)>1000-fold selectivity over 5-hydroxytryptamine 4Potent blockade at therapeutic concentrationsModerate affinity
Functional Efficacy at 5-hydroxytryptamine 4 ReceptorFull agonistPartial agonistPartial agonist
Effect on Colonic Motility PatternsStimulates proximal colon high-amplitude propagated contractions; inhibits distal colon contractilityGeneralized increase in motilityGeneralized increase in motility
Major Safety Concerns Leading to Restrictions/Market WithdrawalNone significant at therapeutic dosesQT prolongation, torsades de pointes, market withdrawalCardiovascular ischemic events, market withdrawal (later reintricted)
Metabolic ProfileMinimal hepatic metabolism (≤6%); CYP-independentExtensive CYP3A4 metabolism; significant drug interaction potentialModerate metabolism; potential interactions

Properties

CAS Number

179474-81-8

Product Name

Prucalopride

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N

SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Solubility

<1 mg/mL

Synonyms

4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide
motegrity
prucalopride
R 093877
R093877
Resolor
resotran
resotrans

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.